N-(1,3-benzodioxol-5-yl)-3-bromobenzenesulfonamide N-(1,3-benzodioxol-5-yl)-3-bromobenzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0741950
InChI: InChI=1S/C13H10BrNO4S/c14-9-2-1-3-11(6-9)20(16,17)15-10-4-5-12-13(7-10)19-8-18-12/h1-7,15H,8H2
SMILES: C1OC2=C(O1)C=C(C=C2)NS(=O)(=O)C3=CC(=CC=C3)Br
Molecular Formula: C13H10BrNO4S
Molecular Weight: 356.19 g/mol

N-(1,3-benzodioxol-5-yl)-3-bromobenzenesulfonamide

CAS No.:

Cat. No.: VC0741950

Molecular Formula: C13H10BrNO4S

Molecular Weight: 356.19 g/mol

* For research use only. Not for human or veterinary use.

N-(1,3-benzodioxol-5-yl)-3-bromobenzenesulfonamide -

Specification

Molecular Formula C13H10BrNO4S
Molecular Weight 356.19 g/mol
IUPAC Name N-(1,3-benzodioxol-5-yl)-3-bromobenzenesulfonamide
Standard InChI InChI=1S/C13H10BrNO4S/c14-9-2-1-3-11(6-9)20(16,17)15-10-4-5-12-13(7-10)19-8-18-12/h1-7,15H,8H2
Standard InChI Key LGCMOODYEMEYTG-UHFFFAOYSA-N
SMILES C1OC2=C(O1)C=C(C=C2)NS(=O)(=O)C3=CC(=CC=C3)Br
Canonical SMILES C1OC2=C(O1)C=C(C=C2)NS(=O)(=O)C3=CC(=CC=C3)Br

Introduction

N-(1,3-Benzodioxol-5-yl)-3-bromobenzenesulfonamide is a complex organic compound characterized by its unique structural features, which include a benzodioxole ring and a brominated benzenesulfonamide moiety. The compound's CAS number is 851414-50-1, and its molecular formula is C13H10BrNO4S, with a molecular weight of approximately 356.19 g/mol .

Synthesis Methods

While specific synthesis methods for N-(1,3-Benzodioxol-5-yl)-3-bromobenzenesulfonamide are not detailed in the available literature, compounds with similar structures often involve multi-step reactions. These may include the formation of the sulfonamide bond through the reaction of a sulfonyl chloride with an amine, followed by the incorporation of the benzodioxole moiety.

Interaction Studies and Mechanism of Action

Interaction studies for compounds like N-(1,3-Benzodioxol-5-yl)-3-bromobenzenesulfonamide typically involve assessing their binding affinity to biological targets such as enzymes or receptors. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography can provide insights into the compound's mechanism of action and potential therapeutic applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator